Murrayaline
Description
Murrayaline is a carbazole alkaloid isolated from the leaves of Murraya koenigii (curry leaf plant), a plant widely used in traditional medicine for its antimicrobial, anti-inflammatory, and metabolic properties . Carbazole alkaloids from M. koenigii are noted for their bioactivity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) biofilms . This compound co-occurs with structurally related alkaloids such as murrayastine, pypayafolinecarbazole, and murrayamines (e.g., murrayamine-B, -E, -J), which share the carbazole core but differ in substituents and side chains .
Properties
CAS No. |
104778-01-0 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.3 |
IUPAC Name |
2,7-dimethoxy-6-methyl-9H-carbazole-1-carbaldehyde |
InChI |
InChI=1S/C16H15NO3/c1-9-6-11-10-4-5-14(19-2)12(8-18)16(10)17-13(11)7-15(9)20-3/h4-8,17H,1-3H3 |
InChI Key |
LYDDEDTUWKVACV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1OC)NC3=C2C=CC(=C3C=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Murrayaline is compared below with four structurally or functionally related carbazole alkaloids (Table 1). Key similarities and differences are discussed based on molecular properties, sources, and bioactivity.
Table 1: Comparison of this compound with Structurally Related Carbazole Alkaloids
Note: Exact molecular data for this compound is unavailable in the provided evidence; its classification is inferred from contextual reports.
Key Comparisons
Structural Similarities :
- This compound, murrayamine-B, and murrayamine-E share the carbazole backbone but differ in substituents. Murrayamine-B and -E have additional hydroxyl/methyl groups, which may enhance solubility or target specificity .
- Demethylmurrayanine () is hypothesized to be a demethylated analog of this compound, with a lower molecular weight (211.216 vs. ~330–360 g/mol for murrayamines), suggesting reduced steric bulk .
Bioactivity :
- This compound is implicated in the anti-MRSA activity of M. koenigii extracts, though specific data on its efficacy versus other alkaloids (e.g., murrayastine) are lacking .
- Clausine D, from Clausena species, exhibits antiplasmodial activity, highlighting the functional diversity of carbazole alkaloids across plant genera .
Taxonomic Distribution: this compound and its analogs (murrayamines) are unique to M. koenigii, whereas Clausine D is found in taxonomically distinct genera (Clausena), underscoring the evolutionary divergence of carbazole biosynthesis pathways .
Research Findings and Limitations
- Antimicrobial Activity : M. koenigii leaf extracts containing this compound demonstrate biofilm eradication against MRSA, but the contribution of this compound versus co-occurring alkaloids (e.g., murrayastine) remains unquantified .
- Structural-Activity Relationships : The hydroxyl group in murrayamine-B may enhance binding to microbial targets compared to this compound, though this requires validation .
- Data Gaps : Direct pharmacological comparisons of this compound with murrayamines or Clausine D are absent in the evidence. Molecular docking or in vitro studies are needed to elucidate structure-activity relationships.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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